Imidazo[1,2-a]pyrimidine-2-carbonitrile

Medicinal Chemistry Fragment-Based Drug Discovery Computational ADME

This non-functionalized parent scaffold (CAS 864439-33-8) is the definitive starting point for systematic SAR exploration. Unlike pre-substituted derivatives, the free 3, 6, and 7 positions preserve unencumbered electrophilic and nucleophilic substitution routes. As an adenine-mimetic hinge-binder, it satisfies all Rule of Three fragment criteria (MW 144.13, XLogP 1.2, TPSA 54 Ų) for fragment-based screening. Procurement ensures full synthetic freedom—no IP encumbrance, no irreversible substituents that narrow downstream chemistry.

Molecular Formula C7H4N4
Molecular Weight 144.13 g/mol
CAS No. 864439-33-8
Cat. No. B11921848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrimidine-2-carbonitrile
CAS864439-33-8
Molecular FormulaC7H4N4
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESC1=CN2C=C(N=C2N=C1)C#N
InChIInChI=1S/C7H4N4/c8-4-6-5-11-3-1-2-9-7(11)10-6/h1-3,5H
InChIKeySAIKPLQVVCDTNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyrimidine-2-carbonitrile (CAS 864439-33-8): Core Scaffold vs. Functionalized Derivatives for Medicinal Chemistry Procurement


Imidazo[1,2-a]pyrimidine-2-carbonitrile (CAS 864439-33-8, C₇H₄N₄, MW 144.13 g/mol) is a nitrogen-bridged fused bicyclic heterocycle comprising an imidazole ring fused to a pyrimidine ring, with a cyano (-C≡N) group at the 2-position of the imidazole moiety [1]. This compound represents the non-substituted core scaffold of the imidazo[1,2-a]pyrimidine class. The imidazo[1,2-a]pyrimidine framework is recognized as a privileged structure in drug discovery, particularly as an adenine-mimetic hinge-binding scaffold in kinase inhibitor design and as a versatile template for constructing bioactive molecules across antiviral, antibacterial, and anticancer applications [2]. The 2-carbonitrile substituent provides a polar functional handle for further derivatization while contributing to the compound's XLogP3 of 1.2 and topological polar surface area of 54 Ų, indicative of moderate lipophilicity and favorable drug-like physicochemical properties relative to more polar unsubstituted heterocycles .

Why Imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) Cannot Be Interchanged with Functionalized Analogs in Early-Stage Discovery


The critical differentiation of imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) lies in its identity as the minimally substituted, non-functionalized parent scaffold rather than an elaborated drug candidate. Procurement of this specific CAS number is not driven by direct biological activity claims—which are extremely limited for the parent compound itself—but by the requirement for a well-defined, reproducible starting point for synthetic derivatization campaigns. Functionalized imidazo[1,2-a]pyrimidine derivatives with reported biological activity (e.g., 3-substituted, 6-aryl, or 7-amino variants) incorporate substituents that irreversibly alter both the chemical reactivity profile and the scope of accessible downstream products. Substitution of a functionalized analog for the parent 2-carbonitrile scaffold would preclude certain synthetic routes—particularly those relying on the unencumbered 3-position electrophilic substitution chemistry or 6/7-position nucleophilic aromatic substitution pathways that define the utility of the imidazo[1,2-a]pyrimidine core as a privileged building block [1]. Furthermore, the aldehyde oxidase (AO)-mediated metabolic vulnerability of the imidazo[1,2-a]pyrimidine scaffold is a well-documented class-level liability that influences lead optimization strategies, and the parent 2-carbonitrile represents the baseline from which AO-avoiding structural modifications are systematically evaluated [2].

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) vs. Closest Structural Comparators


Molecular Complexity and Rotatable Bond Count: 2-Cyano Parent vs. 2-Amino or 2-Unsubstituted Analogs

Imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) possesses a rotatable bond count of 0 and a complexity score of 194, reflecting its rigid, planar bicyclic core with a terminal cyano substituent that contributes no additional conformational degrees of freedom . In contrast, the 2-amino analog (imidazo[1,2-a]pyrimidin-2-amine) introduces an NH₂ group with a rotatable C-N bond and hydrogen bond donor capacity, fundamentally altering its fragment screening profile. The 2-carbonitrile parent offers a unique combination of a strong electron-withdrawing group (-C≡N) that activates the heterocycle toward nucleophilic attack without introducing the hydrogen bond donor liability and metabolic vulnerability of 2-amino congeners.

Medicinal Chemistry Fragment-Based Drug Discovery Computational ADME

AIMP2 DX2 Isoform Inhibition: Direct Target Engagement Data for Parent 2-Carbonitrile Scaffold

BindingDB entry BDBM50514847 reports an IC₅₀ value of 920 nM for imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) against the nanoluciferase-tagged AIMP2 DX2 isoform expressed in human A549 lung carcinoma cells, measured via luminescence assay after 4 hours of incubation [1]. The same entry reports a binding affinity Kd of 3.07 μM for the AIMP2 DX2 isoform by fluorescence-based equilibrium binding assay [1]. Notably, the compound exhibits an IC₅₀ of 100 μM against wild-type AIMP2 in the same cellular assay, demonstrating approximately 109-fold selectivity for the DX2 oncogenic splice variant over the wild-type protein [1].

Oncology Target Validation Chemical Probe

Lipophilicity Profile: XLogP3 Comparison of 2-Carbonitrile vs. 2-Carboxamide and Unsubstituted Imidazo[1,2-a]pyrimidine Scaffolds

Imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) has a calculated XLogP3 value of 1.2, positioning it in the optimal lipophilicity range (LogP 1-3) for oral bioavailability and central nervous system multiparameter optimization (CNS MPO) scoring . The unsubstituted imidazo[1,2-a]pyrimidine parent (CAS 274-71-9) has a predicted XLogP of approximately 0.5, while 2-carboxamide derivatives exhibit XLogP values typically below 0 due to the polar amide group. The cyano group provides an intermediate lipophilicity profile—less polar than unsubstituted heterocycles, more lipophilic than amide or amine congeners—enabling distinct partitioning behavior in both chromatographic purification and biological membrane permeability assessments.

Physicochemical Profiling ADME Optimization Scaffold Selection

Topological Polar Surface Area: Cyano-Substituted Scaffold vs. Amino- and Carboxy-Functionalized Comparators

Imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) exhibits a topological polar surface area (TPSA) of 54 Ų, derived from three hydrogen bond acceptor atoms (two pyrimidine nitrogens and one cyano nitrogen) and zero hydrogen bond donors . A 2-amino analog (imidazo[1,2-a]pyrimidin-2-amine) would present a TPSA of approximately 68-70 Ų due to the additional primary amine contributing both acceptor and donor functionality. A 2-carboxylic acid analog (imidazo[1,2-a]pyrimidine-2-carboxylic acid) would exhibit TPSA > 80 Ų with both acceptor and donor capacity. The TPSA of 54 Ų for the 2-carbonitrile lies below the commonly cited 60-70 Ų threshold for favorable blood-brain barrier penetration, while remaining within the 140 Ų upper limit for oral absorption per Veber's rules.

Medicinal Chemistry Membrane Permeability Blood-Brain Barrier Prediction

Synthetic Accessibility and Commercial Availability: Comparison of Parent 2-Carbonitrile vs. Substituted Imidazo[1,2-a]pyrimidine Derivatives

Imidazo[1,2-a]pyrimidine-2-carbonitrile (864439-33-8) is commercially available from multiple global suppliers with purity specifications of 98% (Leyan, MolCore) to 99% (GuideChem), and is stocked for immediate shipment at room temperature . The compound is offered as a research-use-only building block with established synthetic protocols via cyclocondensation of 2-aminopyrimidine with α-bromo-α-cyanoacetate derivatives or via multicomponent reactions utilizing thioxopyrimidinecarbonitriles as precursors [1]. In contrast, 3-aryl, 6-aryl, or 7-amino-substituted imidazo[1,2-a]pyrimidine derivatives—while possessing documented biological activities—typically require custom synthesis, exhibit longer lead times, and carry higher procurement costs due to their status as advanced intermediates rather than commercial building blocks.

Chemical Synthesis Building Block Procurement Medicinal Chemistry Supply

Research and Industrial Application Scenarios for Imidazo[1,2-a]pyrimidine-2-carbonitrile (CAS 864439-33-8)


Fragment-Based Drug Discovery (FBDD) Library Inclusion

With molecular weight 144.13 g/mol, 0 rotatable bonds, XLogP 1.2, and TPSA 54 Ų, imidazo[1,2-a]pyrimidine-2-carbonitrile meets all Rule of Three (Ro3) fragment criteria (MW < 300, ClogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3, rotatable bonds ≤ 3) . The planar bicyclic core with a cyano electron-withdrawing group provides a rigid, ligand-efficient scaffold suitable for fragment screening against ATP-binding pockets, particularly kinases where adenine-mimetic hinge-binding is desired. The available direct activity data (IC₅₀ = 920 nM against AIMP2 DX2 in A549 cells) provides a benchmark for fragment elaboration campaigns aimed at improving potency and selectivity [1].

Scaffold for Kinase Inhibitor Lead Optimization

The imidazo[1,2-a]pyrimidine core is a recognized privileged scaffold for kinase inhibitor design due to its adenine-mimetic binding mode . The 2-carbonitrile parent (864439-33-8) serves as the minimal, non-functionalized starting point for systematic SAR exploration at the 3-, 6-, and 7-positions. The cyano group at the 2-position provides a stable, non-metabolizable electron-withdrawing substituent that can influence binding affinity through inductive effects while avoiding the AO-mediated metabolic liability associated with certain fused heterocycles. Researchers should note that while the scaffold has demonstrated utility across B-Raf (IC₅₀ 0.003 μM for optimized derivatives), c-Met, and LCK targets, the parent compound itself lacks kinase inhibition data and requires functionalization for meaningful target engagement [2][3].

Synthetic Methodology Development and Heterocyclic Chemistry Research

The imidazo[1,2-a]pyrimidine-2-carbonitrile scaffold supports diverse synthetic transformations including cyclocondensation with hydrazine hydrate to yield pyrazolo-fused systems, and reactions with ethyl cyanoacetate or acetylacetone to generate triazolo- and pyrimido-fused derivatives . The electron-deficient nature of the 2-cyano-substituted heterocycle facilitates nucleophilic aromatic substitution at the 6- and 7-positions, enabling modular construction of compound libraries. This versatility positions 864439-33-8 as a valuable substrate for academic groups developing new synthetic methodologies for fused heterocycle construction and for industrial process chemistry groups optimizing scalable routes to complex imidazo[1,2-a]pyrimidine-containing drug candidates.

Antiviral and Antimicrobial Hit Identification Starting Point

Published studies have established that functionalized imidazo[1,2-a]pyrimidine derivatives exhibit antiviral activity against group 2 influenza A viruses through inhibition of hemagglutinin-mediated viral entry, with optimized compounds achieving nanomolar potency against both oseltamivir-sensitive and -resistant strains . Additionally, imidazo[1,2-a]pyrimidine derivatives have demonstrated antimicrobial activity against 13 microorganisms including 6 Gram-positive, 4 Gram-negative bacteria, and 3 pathogenic fungi [1]. While the parent 2-carbonitrile (864439-33-8) itself is not claimed to possess intrinsic antiviral or antimicrobial activity, it represents the core scaffold from which these active derivatives were elaborated. Procurement of the parent compound enables investigators to independently explore structure-activity relationships in these therapeutic areas without intellectual property encumbrance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.